2-Methoxyethyl 6-bromo-2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate
Description
2-Methoxyethyl 6-bromo-2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a bromine substituent at position 6, a 2-methyl group at position 2, and a 2-oxo-2-phenylethoxy moiety at position 4. The ester group at position 3 is a 2-methoxyethyl chain, distinguishing it from simpler methyl or ethyl ester analogs. This compound belongs to a class of halogenated benzofurans, which are frequently studied for their bioactivity, including cytotoxic, antimicrobial, and antifungal properties .
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-2-methyl-5-phenacyloxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO6/c1-13-20(21(24)26-9-8-25-2)15-10-19(16(22)11-18(15)28-13)27-12-17(23)14-6-4-3-5-7-14/h3-7,10-11H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSBUDVIXMQVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C3=CC=CC=C3)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 6-bromo-2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Bromination: Introduction of the bromine atom at the 6-position of the benzofuran ring.
Esterification: Formation of the carboxylate ester group.
Etherification: Attachment of the 2-methoxyethyl group.
Acylation: Introduction of the 2-oxo-2-phenylethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group or the benzofuran ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The bromine atom can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of benzofuran derivatives in various chemical reactions.
Biology
Biological Activity: Potential use in studying the biological activity of benzofuran derivatives, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: Exploration of its potential as a lead compound for developing new pharmaceuticals.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 6-bromo-2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to six structurally related benzofuran derivatives (Table 1). Key differences lie in substituent patterns, ester groups, and biological activities.
Table 1: Structural and Functional Comparison of Selected Benzofuran Derivatives
*Calculated based on molecular formula C₂₀H₁₇BrO₆.
Key Observations
Substituent Effects on Bioactivity: Bromine at position 6 is common in cytotoxic analogs (e.g., Compound 4 in ). However, brominated derivatives often exhibit lower cytotoxicity compared to non-halogenated precursors, as noted in benzofuran halogenation studies .
Ester Group Influence :
- The 2-methoxyethyl ester in the target compound likely improves solubility in polar solvents compared to methyl or ethyl esters (e.g., ). This modification is analogous to the ester in , which is associated with antimicrobial activity.
Biological Activity Trends: Compounds with cinnamyloxy (e.g., ) or diethylaminoethoxy (e.g., Compound 5 in ) substituents show enhanced antifungal and cytotoxic profiles. The target compound’s phenyl-containing substituent may align with these trends, though specific data are lacking.
Biological Activity
2-Methoxyethyl 6-bromo-2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate is a complex organic compound with notable structural features, including a benzofuran core and multiple functional groups. This compound is primarily studied for its potential biological activities, particularly in pharmacology and medicinal chemistry. The benzofuran derivatives, including this compound, have been associated with various therapeutic effects, such as anti-tumor, anti-inflammatory, and anti-bacterial properties.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 397.25 g/mol. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming its identity and purity.
Antitumor Activity
Research indicates that benzofuran derivatives exhibit significant anti-tumor activity. A study highlighted that certain benzofuran compounds demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one showed IC50 values in the range of 10–15 μM against ovarian cancer cell lines, indicating potent anti-cancer properties .
| Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|
| Ovarian Cancer A2780 | 12 | 56.45 |
| Non-small Cell Lung | 11 | 80.92 |
| Colon Cancer HCT-116 | 10 | 72.14 |
These findings suggest that the compound could be a promising candidate for further development in cancer therapy.
Anti-inflammatory Activity
Benzofuran derivatives have also been recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be attributed to its interaction with specific enzymes and receptors involved in inflammation . For example, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.
Antibacterial Activity
Additionally, benzofuran compounds have demonstrated antibacterial activity against various pathogens. The structural features of these compounds allow them to interfere with bacterial cell wall synthesis or function as enzyme inhibitors . This potential makes them candidates for developing new antibiotics.
The mechanism by which this compound exerts its biological effects involves binding to active sites or allosteric sites on target proteins, modulating their activity. This interaction can lead to significant changes in cellular processes, influencing pathways related to cell growth, apoptosis, and inflammation .
Case Studies
Several case studies have documented the biological activities of benzofuran derivatives:
- Antitumor Studies : A series of benzofuran-based compounds were synthesized and tested against various cancer cell lines. Results indicated that modifications at specific positions on the benzofuran ring significantly enhanced cytotoxicity .
- Anti-inflammatory Research : In vitro studies demonstrated that certain derivatives could reduce inflammatory markers in human cell lines, suggesting a mechanism that may involve inhibition of NF-kB signaling pathways .
- Antibacterial Efficacy : A study evaluated the antibacterial properties of different benzofuran derivatives against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
